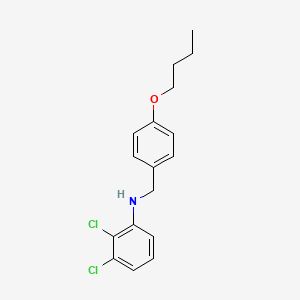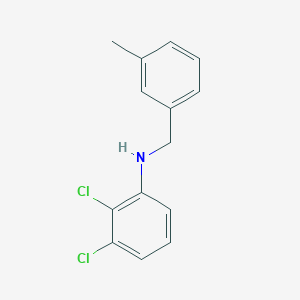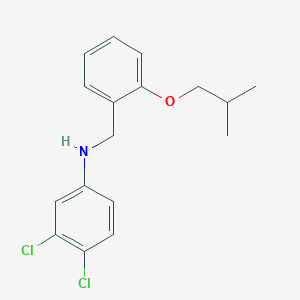
N-(4-Butoxybenzyl)-2,3-dichloroaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of “N-(4-Butoxybenzyl)-2,3-dichloroaniline” could potentially involve the use of 4-Butoxybenzyl alcohol as a starting material . This compound has been used in the synthesis of various other compounds such as 3-(4-butoxyphenyl)-1-phenylpropan-1-ol and 3-(4-butoxyphenyl)-1-phenylpropan-1-one .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Studies
N-(4-Butoxybenzyl)-2,3-dichloroaniline and its derivatives have been studied extensively in the field of chemical synthesis. For example, the molecular and crystal structure of N-(4-n-butyloxybenzylidene)-4′-ethylaniline, a related compound, was analyzed to understand its properties in liquid crystals (Thyen, Heineman, & Zugenmaier, 1994). Similarly, the synthesis and study of related compounds, such as 2-methyl-5-nitro-N-(4-(3-(2-aryl-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide, have been conducted to explore their antimicrobial activity (Patel, Nimavat, Vyas, & Patel, 2011).
Biological and Environmental Impact
Studies have also focused on the environmental and biological impacts of compounds like this compound. For example, the aerobic biodegradation of 2,3- and 3,4-dichloronitrobenzene, which are intermediates in the production of dichloroanilines, was investigated to understand the potential for bioremediation of contaminated sites (Palatucci, Waidner, Mack, & Spain, 2019). Additionally, the detoxification pathways of 3,4-dichloroaniline in different plant species, such as Arabidopsis and soybean, have been characterized to understand how plants metabolize and export these chemicals (Lao, Loutre, Brazier, Coleman, Cole, Edwards, & Theodoulou, 2003).
Application in Corrosion Inhibition
Another interesting application is in the field of corrosion inhibition. Compounds structurally similar to this compound have been studied for their potential as corrosion inhibitors. For instance, N-2-methylbenzylidene-4-antipyrineamine has been explored for its effectiveness in preventing mild steel corrosion in acidic environments (Aziz, Abdulkareem, Annon, Hanoon, Al-Kaabi, Shaker, Alamiery, Isahak, & Takriff, 2022).
Propiedades
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-2,3-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-3-11-21-14-9-7-13(8-10-14)12-20-16-6-4-5-15(18)17(16)19/h4-10,20H,2-3,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTKMFCBQWUVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichloro-N-[2-(2,6-dimethylphenoxy)-ethyl]aniline](/img/structure/B1385348.png)
![N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine](/img/structure/B1385349.png)
![N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamine](/img/structure/B1385350.png)

![N-([1,1'-Biphenyl]-4-ylmethyl)-4-(isopentyloxy)-aniline](/img/structure/B1385354.png)
![N-(4-Methoxyphenyl)-N-[4-(pentyloxy)benzyl]amine](/img/structure/B1385357.png)
![3,5-Dimethyl-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1385359.png)
![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![4-Methyl-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385362.png)
![2,3-Dichloro-N-[2-(2-isopropylphenoxy)ethyl]-aniline](/img/structure/B1385364.png)



![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-3-methoxyaniline](/img/structure/B1385371.png)